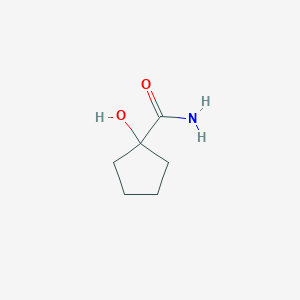
2,5-difluoro-N-(3-(4-fenilpiperazin-1-il)propil)bencensulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzenesulfonamide core substituted with difluoro groups and a phenylpiperazine moiety, making it a molecule of interest for various pharmacological studies.
Aplicaciones Científicas De Investigación
2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Studies: The compound is used to investigate the role of sulfonamides in biological systems, including enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe to study the effects of fluorine substitution on the biological activity of sulfonamides.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to inhibit acetylcholinesterase .
Mode of Action
Similar compounds have been shown to inhibit acetylcholinesterase, which could suggest a similar mode of action .
Biochemical Pathways
Acetylcholinesterase inhibitors typically affect the cholinergic neurotransmission pathway, which plays a crucial role in learning and memory .
Result of Action
Acetylcholinesterase inhibitors, such as similar compounds, can temporarily relieve symptoms and reduce memory impairment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-phenylpiperazine. This can be achieved by reacting phenylamine with diethanolamine under reflux conditions.
Alkylation: The next step involves the alkylation of the piperazine intermediate with 1-bromo-3-chloropropane to form 3-(4-phenylpiperazin-1-yl)propane.
Sulfonamide Formation: The final step is the reaction of 3-(4-phenylpiperazin-1-yl)propane with 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The difluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although the specific products depend on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Potential formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Sulfonic acids and amines.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-difluoro-N-(3-(4-methylpiperazin-1-yl)propyl)benzenesulfonamide
- 2,5-difluoro-N-(3-(4-ethylpiperazin-1-yl)propyl)benzenesulfonamide
- 2,5-difluoro-N-(3-(4-benzylpiperazin-1-yl)propyl)benzenesulfonamide
Uniqueness
The uniqueness of 2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide lies in its specific substitution pattern, which influences its pharmacological profile. The presence of the phenyl group on the piperazine ring enhances its ability to cross the blood-brain barrier, making it a valuable compound for neurological research. Additionally, the difluoro groups on the benzene ring can significantly affect its metabolic stability and binding affinity to biological targets.
Propiedades
IUPAC Name |
2,5-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O2S/c20-16-7-8-18(21)19(15-16)27(25,26)22-9-4-10-23-11-13-24(14-12-23)17-5-2-1-3-6-17/h1-3,5-8,15,22H,4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSFLHZDHUKKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2541262.png)

![2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2541267.png)


![N-(3-chlorophenyl)-5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2541273.png)







